

# Measuring Peroxyacetyl Nitrate in Ambient Air: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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### Introduction

**Peroxyacetyl nitrate** (PAN) is a key component of photochemical smog and a significant reservoir for nitrogen oxides (NOx) in the troposphere.[1][2] Its ability to undergo long-range transport at low temperatures and subsequently release NOx in warmer regions makes it a crucial species in understanding air quality and atmospheric chemistry on both local and global scales. Accurate and precise measurement of ambient PAN concentrations is therefore essential for atmospheric research, air quality monitoring, and evaluating the effectiveness of pollution control strategies.

This document provides detailed application notes and experimental protocols for the two primary methods used for the measurement of PAN in ambient air: Gas Chromatography with Electron Capture Detection (GC-ECD) and Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS). This guide is intended for researchers, scientists, and professionals in the field of atmospheric science and environmental monitoring.

## **Measurement Techniques: A Comparative Overview**

Two principal techniques have emerged as the most reliable and widely used for ambient PAN measurements: Gas Chromatography with Electron Capture Detection (GC-ECD) and Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS).

• Gas Chromatography with Electron Capture Detection (GC-ECD): This is the most common and well-established method for PAN measurement.[3] It involves the separation of PAN



from other atmospheric constituents on a chromatographic column followed by highly sensitive detection using an electron capture detector.[4]

Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS): This technique
offers a faster response time compared to GC-ECD, making it suitable for flux
measurements and capturing rapid changes in PAN concentrations.[5][6][7] In TD-CIMS,
PAN is thermally dissociated, and the resulting peroxyacetyl radical is detected by mass
spectrometry after chemical ionization.[5][6][7]

The choice of method often depends on the specific research objectives, required time resolution, and available instrumentation.

# Quantitative Performance of PAN Measurement Techniques

The following table summarizes the key performance characteristics of the GC-ECD and TD-CIMS techniques for PAN measurement. These values are compiled from various studies and represent typical performance.

Parameter	Gas Chromatography with Electron Capture Detection (GC-ECD)	Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS)
Detection Limit	15 - 50 pptv (parts per trillion by volume)[4][8][9][10]	~3 pptv (parts per trillion by volume)[10]
Precision	2% to 8%[8]	Not explicitly stated in the provided results.
Accuracy	Overall uncertainties estimated to be $\pm$ 13% to $\pm$ 15%[4]	Not explicitly stated in the provided results.
Time Resolution	5 - 10 minutes per sample[8][9]	High time resolution, suitable for flux measurements[11]
Potential Interferences	Halogenated compounds, other organic nitrates	Peroxyacetic acid (PAA), Nitric oxide (NO) can cause signal loss[11][12]



# Experimental Protocols Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol outlines the key steps for measuring ambient PAN using a GC-ECD system.

#### 4.1.1. Sample Collection and Introduction

- Ambient Air Sampling: Draw ambient air through a sample inlet line made of an inert material like PFA (perfluoroalkoxy) tubing to minimize surface reactions and losses.
- Sample Preconcentration (Optional but common): To achieve low detection limits, a known volume of ambient air is drawn through a cooled sample loop (-38°C) to trap PAN and other less volatile compounds.[8]
- Sample Injection: The sample loop is rapidly heated (e.g., to 60°C) to desorb the trapped compounds, which are then swept by a carrier gas into the gas chromatograph.[8]

#### 4.1.2. Gas Chromatographic Separation

- Carrier Gas: Use a high-purity carrier gas, typically argon/methane (95/5) or nitrogen.[13]
- Chromatographic Column: A variety of capillary and packed columns can be used. A
  common choice is a DB-1 or similar non-polar capillary column.[4] A 10 m x 0.53 mm fused
  silica trifluoropropylmethyl polysiloxane crossbond column (Rtx-200) has also been used.[8]
- Oven Temperature Program: Maintain the column oven at a constant temperature (e.g., 25-35°C) to achieve optimal separation of PAN from other co-eluting species.[13]

#### 4.1.3. Detection

- Electron Capture Detector (ECD): The eluent from the column passes through an ECD. The ECD contains a radioactive source (typically <sup>63</sup>Ni) or a pulsed discharge source that emits electrons.[8]
- Signal Generation: PAN has a high affinity for electrons. As it passes through the detector, it captures electrons, causing a decrease in the standing current, which is measured as a



negative peak.

#### 4.1.4. Calibration

- PAN Standard Generation: Since PAN is not commercially available as a stable gas mixture, it must be synthesized in the laboratory for calibration.[14] This can be done through the photolysis of a precursor mixture, such as acetone in the presence of NO, or by the thermal decomposition of a liquid PAN source.[1][15]
- Calibration Curve: Introduce known concentrations of PAN into the GC-ECD system to generate a calibration curve by plotting the peak area against the PAN concentration.
- Regular Calibration: The instrument should be calibrated frequently (e.g., weekly) to account for any drift in detector response.[1]

#### 4.1.5. Data Analysis

- Peak Integration: Integrate the area of the PAN peak in the chromatogram.
- Concentration Calculation: Use the calibration curve to convert the peak area to a PAN mixing ratio (e.g., in pptv).

# Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS)

This protocol provides a general outline for measuring ambient PAN using TD-CIMS.

#### 4.2.1. Sample Introduction and Thermal Dissociation

- Ambient Air Inlet: Draw ambient air directly into a heated inlet tube.
- Thermal Dissociation: The heated inlet (typically around 150-200°C) breaks the relatively weak peroxy-nitrate bond in PAN, producing a peroxyacetyl radical (CH₃C(O)OO•) and nitrogen dioxide (NO₂).[5][6]

#### 4.2.2. Chemical Ionization

Ion Source: Introduce a reagent ion, typically iodide (I<sup>-</sup>), into a flow tube reactor.[5][6]



• Ion-Molecule Reaction: The peroxyacetyl radicals react with the iodide ions to form an acetate ion (CH₃COO⁻), which is a stable ion that can be readily detected.[5][6] The reaction with the ion-water cluster, I⁻(H₂O)n, proceeds much faster than with I⁻ alone.[5][6]

#### 4.2.3. Mass Spectrometric Detection

- Mass Analyzer: The ions from the flow tube are guided into a mass spectrometer (e.g., a quadrupole mass spectrometer).
- Ion Detection: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the acetate ion (m/z 59). The measured ion signal is proportional to the initial PAN concentration.

#### 4.2.4. Calibration

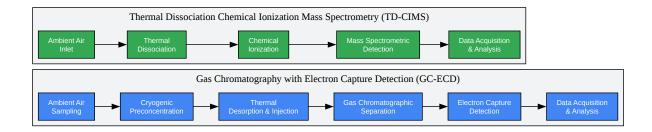
- PAN Standard: Similar to GC-ECD, a known source of PAN is required for calibration.
- Cross-Calibration: The TD-CIMS instrument is often cross-calibrated against a wellestablished method like GC-ECD or a total odd-nitrogen (NOy) instrument.
- Background Measurement: The background signal is determined by adding a titrant like nitric oxide (NO) to the sample flow, which removes the peroxyacetyl radicals and thus the PAN signal.[12][16]

#### 4.2.5. Data Analysis

- Signal Conversion: The raw ion counts at m/z 59 are converted to a PAN concentration using the calibration factor.
- Correction for Interferences: The data may need to be corrected for known interferences, such as signal loss due to high ambient NO concentrations.[12]

## **Workflow Diagrams**





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- To cite this document: BenchChem. [Measuring Peroxyacetyl Nitrate in Ambient Air: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219964#protocol-for-measuring-peroxyacetyl-nitrate-in-ambient-air]

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